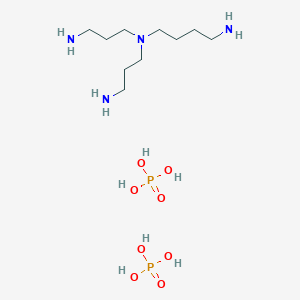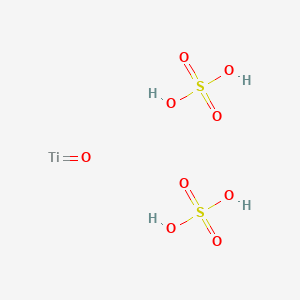
nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate is a complex chemical compound with significant applications in various fields, particularly in catalysis. This compound is known for its role as a catalyst in numerous organic reactions, making it a valuable asset in both academic research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate typically involves the reaction of palladium salts with 3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate in the presence of sodium ions. The reaction is carried out in an aqueous medium, and the product is obtained as a nonahydrate form. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its purest form .
Análisis De Reacciones Químicas
Types of Reactions
Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its palladium center.
Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.
Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonated aromatic compounds, while reduction reactions can produce reduced palladium complexes .
Aplicaciones Científicas De Investigación
Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological applications, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to investigate its role in medicinal chemistry, especially in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate exerts its effects is primarily through its palladium center. The palladium atom acts as a catalyst, facilitating various chemical reactions by providing an active site for the reactants. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic transformations .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another palladium-based catalyst used in similar reactions.
Bis(triphenylphosphine)palladium(II) chloride: A widely used palladium catalyst in organic synthesis.
Palladium(II) acetate: Commonly used in cross-coupling reactions and other catalytic processes.
Uniqueness
Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate is unique due to its high solubility in water and its ability to act as a catalyst in a wide range of reactions. Its nonahydrate form also provides stability and ease of handling compared to other palladium catalysts .
Propiedades
Fórmula molecular |
C54H57Na9O36P3PdS9+3 |
|---|---|
Peso molecular |
1976.9 g/mol |
Nombre IUPAC |
nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate |
InChI |
InChI=1S/3C18H15O9PS3.9Na.9H2O.Pd/c3*19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;;;;;;;;;;;;;;;;/h3*1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;;;;;;;9*1H2;/q;;;9*+1;;;;;;;;;;/p-6 |
Clave InChI |
RZJLWYKBARRAJM-UHFFFAOYSA-H |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


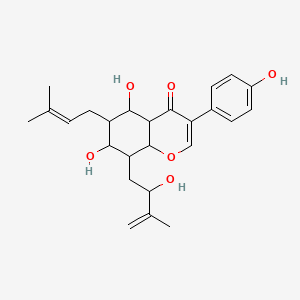
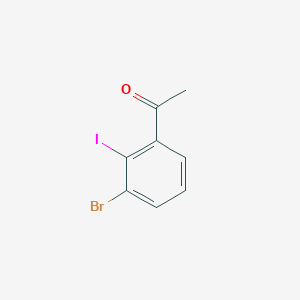
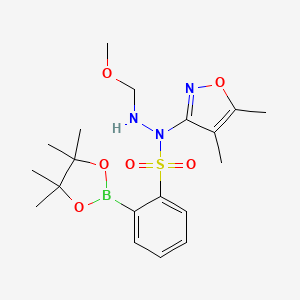
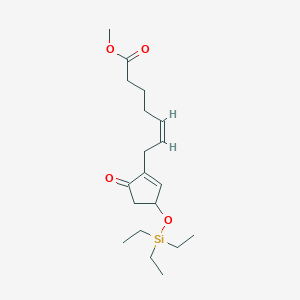
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)

![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)
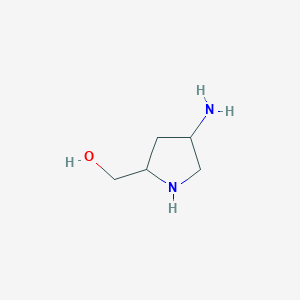
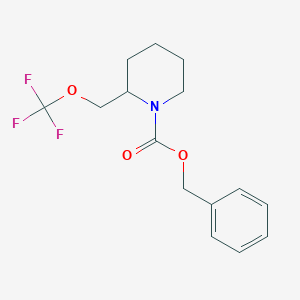
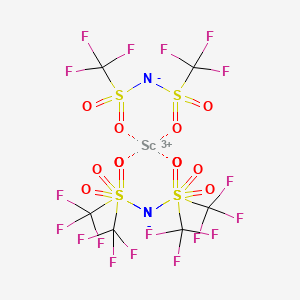
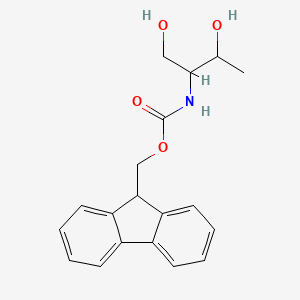
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
